Orlistat

Description

Properties

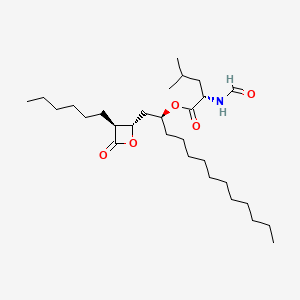

IUPAC Name |

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLBNYSZXLDEJQ-FWEHEUNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H53NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023395 | |

| Record name | Orlistat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Orlistat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015215 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble in water, freely soluble in chloroform, and very soluble in methanol and ethanol., 9.19e-05 g/L | |

| Record name | ORLISTAT | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Orlistat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015215 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals | |

CAS No. |

96829-58-2 | |

| Record name | Tetrahydrolipstatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96829-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orlistat [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096829582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orlistat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01083 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Orlistat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl (2S)-2-formamido-4-methylpentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORLISTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95M8R751W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ORLISTAT | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Orlistat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015215 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

40-50, 43 °C | |

| Record name | Orlistat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01083 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ORLISTAT | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Orlistat's Mechanism of Action on Pancreatic Lipase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orlistat, a potent inhibitor of pancreatic and gastric lipases, stands as a cornerstone in the pharmacological management of obesity.[1] This technical guide provides an in-depth exploration of the molecular mechanism by which this compound exerts its therapeutic effect through the inhibition of pancreatic lipase. It details the covalent modification of the enzyme's active site, presents key quantitative data on its inhibitory potency, and offers comprehensive experimental protocols for studying this interaction. Visual representations of the molecular mechanism and experimental workflows are provided to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Pancreatic lipase (triacylglycerol acylhydrolase) is a critical enzyme secreted by the pancreas into the duodenum.[1] It plays a pivotal role in the digestion of dietary fats by hydrolyzing triglycerides into absorbable free fatty acids and monoglycerides.[2] The inhibition of this enzyme presents a logical therapeutic strategy for weight management, as it reduces the absorption of dietary fats, thereby leading to a caloric deficit.[3]

This compound (tetrahydrolipstatin) is a semisynthetic derivative of lipstatin, a natural product of Streptomyces toxytricini.[2] It acts locally within the gastrointestinal lumen with minimal systemic absorption.[3] This localized action minimizes systemic side effects often associated with centrally acting anti-obesity agents.[1] This document will elucidate the precise mechanism of this compound's interaction with pancreatic lipase.

The Molecular Mechanism of Action

This compound is an irreversible inhibitor of pancreatic lipase.[2] Its mechanism of action is centered on the formation of a stable covalent bond with a specific serine residue within the active site of the enzyme.[3][4]

The key steps of this interaction are as follows:

-

Binding to the Active Site: this compound, with its structural similarity to a triglyceride molecule, gains access to the catalytic site of pancreatic lipase.

-

Nucleophilic Attack: The catalytic triad of pancreatic lipase, which includes a serine residue (Ser152), is responsible for the hydrolysis of triglycerides. The hydroxyl group of Ser152 acts as a nucleophile, attacking the carbonyl carbon of this compound's β-lactone ring.[5]

-

Covalent Bond Formation: This nucleophilic attack leads to the opening of the strained β-lactone ring and the formation of a stable, covalent acyl-enzyme intermediate.[5]

-

Enzyme Inactivation: The formation of this covalent adduct effectively blocks the active site, rendering the pancreatic lipase inactive and unable to hydrolyze dietary triglycerides.[4]

This irreversible inhibition prevents the breakdown of dietary fats, which are then excreted in the feces.[2]

Quantitative Analysis of this compound's Inhibitory Potency

The efficacy of this compound as a pancreatic lipase inhibitor is quantified by various kinetic parameters. The half-maximal inhibitory concentration (IC50) is a common measure of its potency.

| Parameter | Value | Enzyme Source | Substrate | Reference |

| IC50 | 0.092 µM | Porcine Pancreatic Lipase | - | [6] |

| IC50 | 0.14 µM | Human Pancreatic Lipase | - | [7] |

| IC50 | 0.25 mg/ml | Porcine Pancreatic Lipase | - | [8] |

| IC50 | 2.73 µg/ml | Porcine Pancreatic Lipase | p-nitrophenol laurate | [9] |

| IC50 | 17.05 µg·mL-1 | Porcine Pancreatic Lipase | - | [10] |

| Ki | 0.02 µM | Pancreatic Lipase | p-nitrophenyl palmitate (p-NPP) | [7] |

| Km | 2.7 ± 0.2 μM | Porcine Pancreatic Lipase | p-Nitrophenyl Palmitate (pNPP) | [11] |

| Kcat | 0.019 s-1 | Porcine Pancreatic Lipase | p-Nitrophenyl Palmitate (pNPP) | [11] |

Experimental Protocols for Pancreatic Lipase Inhibition Assay

The following protocols describe standard methods for determining the inhibitory activity of compounds like this compound on pancreatic lipase in vitro.

Colorimetric Assay using p-Nitrophenyl Butyrate (pNPB)

This assay is based on the hydrolysis of the substrate pNPB by pancreatic lipase to produce p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.[12][13]

Materials:

-

Porcine Pancreatic Lipase (PPL)

-

p-Nitrophenyl butyrate (pNPB)

-

Tris-HCl buffer (e.g., 100 mM, pH 8.0)

-

Acetonitrile

-

This compound (positive control)

-

Test compound

-

DMSO (for dissolving compounds)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

PPL Solution (1 mg/mL): Dissolve 10 mg of PPL in 10 mL of Tris-HCl buffer. Prepare this solution fresh before use.[12]

-

pNPB Substrate Solution (10 mM): Dissolve 20.9 mg of pNPB in 10 mL of acetonitrile.[12]

-

Test Compound and Control Solutions: Prepare stock solutions of the test compound and this compound in DMSO. Serially dilute these stock solutions with Tris-HCl buffer to achieve the desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.[12]

-

-

Assay Setup (in a 96-well microplate):

-

Initiation of Reaction:

-

Add 20 µL of the pNPB substrate solution to each well to start the reaction.[12]

-

-

Measurement:

-

Immediately measure the absorbance at 405 nm every minute for 20 minutes using a microplate reader at 37°C.[12]

-

-

Data Analysis:

-

Calculate the rate of reaction from the linear portion of the absorbance versus time curve.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]

-

Visualizing the Molecular Interaction and Experimental Workflow

Signaling Pathway: this compound's Covalent Inhibition of Pancreatic Lipase

Caption: Covalent modification of pancreatic lipase by this compound.

Experimental Workflow: Pancreatic Lipase Inhibition Assay

Caption: Workflow for a colorimetric pancreatic lipase inhibition assay.

Conclusion

This compound's mechanism of action on pancreatic lipase is a well-characterized example of targeted, irreversible enzyme inhibition. Its ability to form a covalent bond with the active site serine residue effectively halts the digestion of dietary triglycerides, providing a clear and direct means of reducing fat absorption. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working on novel lipase inhibitors or seeking to further understand the nuances of this compound's therapeutic effects. The continued study of this interaction is crucial for the development of next-generation anti-obesity therapies with improved efficacy and side-effect profiles.

References

- 1. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Structure-activity relationship of dietary flavonoids on pancreatic lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Potential pancreatic lipase inhibitory activity of an endophytic Penicillium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Total Synthesis of Orlistat and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the total synthesis of Orlistat, a potent inhibitor of gastric and pancreatic lipases used in the management of obesity. This compound, the saturated derivative of the natural product lipstatin, presents a significant synthetic challenge due to its four stereocenters.[1][2][3] This document details various synthetic strategies, key chemical transformations, and the synthesis of this compound derivatives, offering a valuable resource for professionals in the field of medicinal chemistry and drug development.

Introduction to this compound

This compound (also known as tetrahydrolipstatin) is a medication used to treat obesity.[1][2] Its primary mechanism of action involves the inhibition of gastric and pancreatic lipases, enzymes responsible for breaking down triglycerides in the intestine.[1][4][5][6] By forming a covalent bond with the active serine residue of these lipases, this compound prevents the hydrolysis of dietary fats into absorbable free fatty acids and monoglycerides.[2][4][7][8] This results in approximately 30% of dietary fat being excreted undigested, contributing to a caloric deficit and subsequent weight loss.[1][4][5][7]

The this compound molecule possesses a complex structure with four chiral centers, making its stereoselective synthesis a key focus of research and industrial production.[9] Various synthetic routes have been developed, often classified by the method used to establish the required stereochemistry.[10]

Key Synthetic Strategies for this compound

The total synthesis of this compound has been achieved through numerous approaches. The most prominent and industrially relevant strategies focus on the efficient and stereocontrolled construction of the core β-lactone structure and the installation of its two lipophilic side chains.

2.1. Asymmetric Hydrogenation Route

A highly efficient and enantioselective synthesis suitable for large-scale production relies on asymmetric hydrogenation as the key stereochemistry-defining step.[11][12] This route avoids late-stage optical resolutions, thereby increasing overall process efficiency.

The general workflow is as follows:

-

Asymmetric Hydrogenation: A β-ketoester, methyl 3-oxotetradecanoate, undergoes asymmetric hydrogenation using a chiral ruthenium-diphosphine catalyst to produce the enantiomerically pure (R)-hydroxyester.[11][12]

-

Magnesium-Mediated Cyclization: A Grignard reagent, such as tert-butyl magnesium chloride, promotes the cyclization of the acylated intermediate to form a key (R)-dihydropyranone intermediate.[11][13]

-

Further Transformations: This intermediate is then carried forward through several steps, which are part of a well-established sequence, to yield this compound.[13]

2.2. Tandem Mukaiyama Aldol-Lactonization (TMAL) Strategy

Another powerful approach involves the Tandem Mukaiyama Aldol-Lactonization (TMAL) process. This method is notable for its ability to construct the β-lactone core with high diastereoselectivity and offers flexibility for modifying the side chains, making it suitable for synthesizing this compound derivatives.[14][15][16][17]

The key features of this strategy include:

-

TMAL Reaction: An aldehyde precursor is reacted with a ketene silyl acetal in a tandem Mukaiyama aldol reaction followed by lactonization. This key step efficiently forms the trans-β-lactone ring system.[16]

-

Side Chain Installation: The side chains can be introduced at different stages. Versatile methods such as cuprate addition or olefin cross-metathesis have been employed to install the δ-side chain.[15]

2.3. Synthesis of this compound Derivatives

The synthesis of this compound derivatives is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. The TMAL route is particularly advantageous for this purpose, as it allows for facile modification of the α-side chain.[14][15] Strategies like cuprate addition and olefin metathesis provide versatile methods for modifying the δ-side chain.[15] For instance, a transposed this compound derivative has been synthesized using these methods to probe the enzymatic activity against fatty acid synthase.[14][15]

Quantitative Data Summary

The efficiency of a synthetic route is measured by reaction yields and stereoselectivity. The following table summarizes key quantitative data reported for various this compound syntheses.

| Step | Synthetic Route | Reagents/Catalyst | Yield | Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation of β-Ketoester | Asymmetric Hydrogenation | Raney-Nickel/Tartaric Acid | - | 84-91% | [13] |

| Asymmetric Hydrogenation of β-Ketoester | Asymmetric Hydrogenation | Ruthenium-based catalyst | - | >99% | [11] |

| Condensation of Lauroyl Chloride with Mg Salt | Asymmetric Hydrogenation | Magnesium salt of methyl acetoacetate | up to 87% | N/A | [11] |

| Grignard-Promoted Cyclization | Asymmetric Hydrogenation | tert-Butyl Magnesium Chloride | 84% | N/A | [11] |

| Cuprate Addition and Aldehyde Formation | TMAL (for transposed derivative) | Cuprate, Ester half-reduction | 67% (2 steps) | N/A | [15] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature. These protocols are generalized and should be adapted based on specific laboratory conditions and substrate requirements.

4.1. General Protocol for Asymmetric Hydrogenation of Methyl 3-oxotetradecanoate

This reaction is central to the enantioselective synthesis of a key this compound intermediate.[11][12]

-

Objective: To produce methyl (R)-3-hydroxytetradecanoate with high enantiomeric purity.

-

Apparatus: High-pressure hydrogenation reactor.

-

Reagents:

-

Substrate: Methyl 3-oxotetradecanoate

-

Catalyst: Chiral Ruthenium-diphosphine complex (e.g., RuCl₂((R)-MeOBIPHEP))

-

Solvent: An appropriate organic solvent (e.g., methanol).

-

Hydrogen Gas (H₂): High purity.

-

-

Procedure:

-

The hydrogenation reactor is charged with the substrate, the chiral ruthenium catalyst, and the solvent under an inert atmosphere.

-

The reactor is sealed and purged several times with hydrogen gas.

-

The reaction mixture is stirred under a specific hydrogen pressure and temperature until the reaction is complete (monitored by TLC or GC).

-

Upon completion, the reactor is cooled, and the pressure is carefully released.

-

The solvent is removed under reduced pressure, and the crude product is purified (e.g., by chromatography) to yield the enantiomerically enriched methyl (R)-3-hydroxytetradecanoate.

-

Enantiomeric excess is determined using chiral HPLC or GC.

-

4.2. General Protocol for Grignard Reagent Promoted Lactone Cyclization

This step efficiently constructs the dihydropyranone ring system.[11][13]

-

Objective: To synthesize (R)-3-hexyl-5,6-dihydro-4-hydroxy-6-undecyl-2H-pyran-2-one.

-

Apparatus: Standard glass reaction vessel equipped with addition funnels and a reflux condenser, under an inert atmosphere.

-

Reagents:

-

Substrate: (R)-3-[(2-bromo-1-oxooctyl)oxy]-tetradecanoic acid methyl ester

-

Grignard Reagent: tert-Butyl magnesium chloride (in THF)

-

Solvent: Tetrahydrofuran (THF)

-

-

Procedure:

-

A reaction flask is charged with a small amount of THF under an inert atmosphere (e.g., nitrogen or argon).

-

The substrate (dissolved in THF) and the tert-butyl magnesium chloride solution are added simultaneously via separate addition funnels to the reaction flask, typically at an elevated temperature (e.g., 60 °C).

-

The reaction is stirred until completion.

-

The reaction is quenched carefully with a suitable quenching agent (e.g., saturated ammonium chloride solution).

-

The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The crude product is purified, often by crystallization, to yield the solid dihydropyranone intermediate.

-

4.3. General Protocol for Tandem Mukaiyama Aldol-Lactonization (TMAL)

This protocol outlines the key β-lactone forming reaction.[15][16]

-

Objective: To synthesize a trans-β-lactone core with high diastereoselectivity.

-

Apparatus: Standard glass reaction vessel under an inert atmosphere.

-

Reagents:

-

Aldehyde precursor

-

Ketene silyl acetal

-

Lewis Acid catalyst (e.g., TiCl₄)

-

Solvent: Anhydrous, non-protic solvent (e.g., dichloromethane).

-

-

Procedure:

-

The aldehyde precursor is dissolved in the anhydrous solvent in a reaction flask under an inert atmosphere and cooled to a low temperature (e.g., -78 °C).

-

The Lewis acid catalyst is added dropwise, and the mixture is stirred.

-

The ketene silyl acetal is then added slowly to the reaction mixture.

-

The reaction is stirred at low temperature for a specified period until the reaction is deemed complete.

-

The reaction is quenched, and the mixture is allowed to warm to room temperature.

-

Work-up involves extraction, washing, drying, and concentration of the organic phase.

-

The resulting crude β-lactone is purified by column chromatography.

-

Conclusion

The total synthesis of this compound has evolved significantly, moving from routes requiring late-stage resolutions to highly efficient and enantioselective strategies suitable for industrial-scale production. The asymmetric hydrogenation and TMAL routes represent state-of-the-art approaches in modern organic synthesis, enabling the controlled construction of this compound's complex stereochemical architecture. Furthermore, the flexibility of these synthetic pathways, particularly the TMAL method, provides a robust platform for the generation of novel this compound derivatives, facilitating further research into lipase inhibitors and other therapeutic targets like fatty acid synthase. This guide highlights the key methodologies and data that are essential for professionals engaged in the synthesis and development of complex pharmaceutical agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound Pharmacology - BioPharma Notes [biopharmanotes.com]

- 4. Mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Mode of action of this compound. | Semantic Scholar [semanticscholar.org]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. This compound, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ema.europa.eu [ema.europa.eu]

- 10. researchgate.net [researchgate.net]

- 11. chimia.ch [chimia.ch]

- 12. With Asymmetric Hydrogenation Towards a New, Enantioselective Synthesis of this compound | CHIMIA [chimia.ch]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Total synthesis and comparative analysis of this compound, valilactone, and a transposed this compound derivative: Inhibitors of fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Orlistat's role in fatty acid synthase inhibition

An In-depth Technical Guide on the Role of Orlistat in Fatty Acid Synthase Inhibition

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, a well-established anti-obesity therapeutic, functions primarily by inhibiting gastric and pancreatic lipases, thereby reducing dietary fat absorption.[1][2] However, a substantial body of research has unveiled a significant secondary mechanism of action: the potent and irreversible inhibition of fatty acid synthase (FAS), a key enzyme in de novo lipogenesis.[3][4] Overexpressed in numerous cancer types, FAS is a critical oncogenic protein that supplies the lipids necessary for rapid cell proliferation, membrane synthesis, and signaling.[5][6] this compound covalently binds to the thioesterase (TE) domain of FAS, leading to a cascade of anti-neoplastic effects, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[3][7][8] This guide provides a detailed technical overview of this compound's mechanism as a FAS inhibitor, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core signaling pathways involved.

Mechanism of Fatty Acid Synthase (FAS) Inhibition by this compound

This compound, chemically known as tetrahydrolipstatin, is a synthetic derivative of lipstatin.[1][2] Its inhibitory action on FAS is distinct from its effect on digestive lipases but shares a similar chemical mechanism.

1.1 Covalent Modification of the Thioesterase (TE) Domain The primary mechanism involves the irreversible acylation of a critical serine residue (Ser2308) within the active site of the FAS thioesterase (TE) domain.[8][9] The β-lactone ring of this compound is highly reactive and undergoes nucleophilic attack by this serine residue.[8][9] This forms a stable, covalent ester bond between this compound and the enzyme, rendering the TE domain inactive.[1][8] By incapacitating the TE domain, this compound prevents the final step of fatty acid synthesis: the cleavage and release of newly synthesized palmitate from the enzyme complex.[3][7] This leads to a functional shutdown of the entire FAS enzyme.[4]

1.2 Irreversible and Potent Inhibition The covalent nature of the bond results in irreversible inhibition.[4][6] Once this compound has bound, the enzyme's activity cannot be restored without the synthesis of new FAS protein.[4] Studies have demonstrated that even after this compound is removed from the culture medium, the inhibition of fatty acid synthesis persists, supporting the irreversible binding model.[4] The inhibition is potent, with an apparent Ki (inhibition constant) for FAS estimated to be near 100 nM in cell lysates.[3]

Quantitative Data on this compound's Anti-FAS Activity

The efficacy of this compound as a FAS inhibitor and its downstream anti-proliferative effects have been quantified across various cancer cell lines.

| Parameter | Cell Line(s) | Concentration/Dose | Observed Effect | Reference |

| FAS Inhibition (Apparent Ki) | PC-3 (Prostate Cancer) Lysates | ~100 nM | Apparent inhibition constant for FAS. | [3] |

| Fatty Acid Synthesis Inhibition | PC-3 (Prostate Cancer) | 30 µM | ~75% reduction in [14C]acetate incorporation within 30 min. | [3][10] |

| Fatty Acid Synthesis Inhibition | NUGC-3 (Gastric Cancer) | 200 µM | ~75% decrease in 14C-acetate incorporation into fatty acids after 4 h. | [4] |

| FAS Activity Inhibition | H441 & H1975 (NSCLC) | 30 µM | FASN activity decreased to 73% and 76% of control, respectively, after 24 h. | [10] |

| Cell Proliferation Inhibition | ECC-1 (Endometrial Cancer) | 500 µM | 61% inhibition of cell proliferation. | [11][12] |

| Cell Proliferation Inhibition | KLE (Endometrial Cancer) | 500 µM | 57% inhibition of cell proliferation. | [11][12] |

| Cell Viability Reduction | HSC-3 (Oral Cancer) | 40 µM | Viability reduced to 23.4% after 48 h. | [13] |

| FAS Protein Expression Reduction | ECC-1 (Endometrial Cancer) | Dose-dependent | 67% decrease in FAS protein expression. | [11][12] |

| FAS Protein Expression Reduction | KLE (Endometrial Cancer) | Dose-dependent | 15% decrease in FAS protein expression. | [11][12] |

| In Vivo Tumor Growth Inhibition | PC-3 Xenograft (Nude Mice) | 240 mg/kg/day | Significant inhibition of tumor growth over 28 days. | [3] |

Cellular and Molecular Consequences of FAS Inhibition

The blockade of de novo fatty acid synthesis by this compound triggers a range of cellular responses, primarily in cancer cells that are highly dependent on this pathway.

3.1 Induction of Apoptosis FAS inhibition by this compound is a potent inducer of apoptosis in a multitude of cancer cell lines.[3][4] The mechanism is often caspase-dependent, involving the activation of initiator caspase-9 and executioner caspase-3.[5][14] This suggests the involvement of the intrinsic apoptotic pathway. This compound has also been shown to increase the expression of Death Receptor 5 (DR5), sensitizing cells to TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand)-mediated apoptosis.[15]

3.2 Cell Cycle Arrest this compound treatment frequently leads to cell cycle arrest, preventing cancer cells from progressing through the division cycle.[5][11] The specific phase of arrest can be cell-type dependent. For instance, G1 phase arrest has been observed in endometrial cancer cells (ECC-1 and KLE), which is associated with decreased expression of key fatty acid metabolism proteins.[5][11][12] In other models, such as oral squamous cells (HSC-3), this compound induces a G2/M phase arrest by decreasing the expression of cyclins D1 and E and increasing the phosphorylation of CDK1.[5][13]

3.3 Modulation of Key Signaling Pathways this compound-mediated FAS inhibition significantly impacts central cellular signaling networks that regulate growth, proliferation, and metabolism.

-

Akt/mTOR Pathway Inhibition: In ovarian and endometrial cancer cells, this compound has been shown to decrease the phosphorylation (and thus activity) of Akt and downstream mTOR targets like p70S6K.[11][12][14] This pathway is a critical regulator of cell growth and survival.

-

AMPK Pathway Activation: In endometrial cancer cells, this compound treatment increases the phosphorylation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[11][12] AMPK activation typically halts anabolic processes (like fatty acid synthesis) and promotes catabolism, acting as a brake on cell growth.

3.4 Anti-Angiogenic Effects Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This compound exhibits anti-angiogenic properties by inhibiting endothelial cell proliferation.[7] The mechanism involves preventing the proper cell surface localization of the Vascular Endothelial Growth Factor (VEGF) receptor, KDR (VEGFR2).[7] By disrupting the display of KDR on the endothelial cell surface, this compound blocks VEGF-induced signaling, thereby halting neovascularization.[7]

Key Experimental Protocols

The following are summarized methodologies for key experiments used to characterize this compound's effects on FAS and cancer cells.

4.1 Cellular Fatty Acid Synthesis Assay This assay measures the rate of de novo fatty acid synthesis by tracking the incorporation of a radiolabeled precursor.

-

Cell Culture: Plate cells (e.g., 2.5 x 104 cells/well in 24-well plates) and allow them to adhere.[3]

-

Pre-incubation: Wash cells with PBS and incubate in serum-free medium. Add this compound at desired concentrations or vehicle control.[3]

-

Radiolabeling: After a pre-incubation period (e.g., 30 minutes to 2 hours), add 1 µCi of [14C]acetate to each well.[3]

-

Incubation: Incubate the cells with the radiolabel for a defined period (e.g., 2 hours).[3]

-

Lipid Extraction: Terminate the reaction by washing cells with PBS. Lyse the cells and extract total lipids using a chloroform:methanol solvent system.

-

Quantification: Separate the lipid phase, evaporate the solvent, and quantify the incorporated radioactivity using a scintillation counter. Normalize results to total protein content.

4.2 Cell Proliferation (MTT) Assay This colorimetric assay assesses cell viability based on mitochondrial reductase activity.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treatment: Treat cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 48 hours).[12]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

4.3 Apoptosis Assay (Annexin V/PI Staining) This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Culture and treat cells with this compound for the desired time (e.g., 48 hours).[13]

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

4.4 Western Blotting This technique is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.[11][12]

-

SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the target protein (e.g., anti-FAS, anti-cleaved caspase-3, anti-p-Akt).

-

Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

4.5 In Vivo Xenograft Tumor Model This protocol assesses the anti-tumor efficacy of this compound in a living organism.

-

Cell Injection: Inject a suspension of cancer cells (e.g., 1 x 106 PC-3 cells) subcutaneously into the flank of immunocompromised mice (e.g., male athymic nude mice).[3]

-

Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., ~100 mm3).[3]

-

Treatment Administration: Randomize mice into treatment and control groups. Administer this compound (e.g., 240 mg/kg/day, potentially via oral gavage or in the diet) or vehicle control.[3]

-

Monitoring: Measure tumor volume (e.g., using calipers) and mouse body weight at regular intervals for a set period (e.g., 3-4 weeks).[3]

-

Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors for weighing and further histological or molecular analysis.

Conclusion and Future Directions

This compound's role as a potent, irreversible inhibitor of the fatty acid synthase thioesterase domain is well-documented, establishing a clear mechanism for its observed anti-cancer activities.[3][8] By disrupting de novo lipogenesis, this compound triggers apoptosis, cell cycle arrest, and modulates critical growth signaling pathways in cancer cells that are dependent on endogenous fatty acid production.[5][11][14] The ability to repurpose an FDA-approved drug with a known safety profile presents a compelling opportunity for oncological applications.

Future research should focus on developing this compound analogs with improved bioavailability and reduced gastrointestinal side effects to maximize systemic exposure and therapeutic efficacy against FAS-dependent tumors.[16] Furthermore, combination therapies pairing this compound with conventional chemotherapeutics or other metabolic inhibitors could exploit synergistic vulnerabilities in cancer metabolism, offering a promising avenue for enhancing treatment outcomes. Investigating predictive biomarkers to identify patient populations with tumors most sensitive to FAS inhibition will be crucial for the clinical translation of this therapeutic strategy.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. atsu.edu [atsu.edu]

- 5. Pharmacological effect and mechanism of this compound in anti-tumor therapy: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The fatty acid synthase inhibitor this compound reduces the growth and metastasis of orthotopic tongue oral squamous cell carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mechanism of this compound Hydrolysis by the Thioesterase of Human Fatty Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic Shifts Induced by Fatty Acid Synthase Inhibitor this compound in Non-small Cell Lung Carcinoma Cells Provide Novel Pharmacodynamic Biomarkers for Positron Emission Tomography and Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effects of Fatty Acid Synthase Inhibition by this compound on Proliferation of Endometrial Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound treatment induces apoptosis and arrests cell cycle in HSC-3 oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound induces apoptosis and protective autophagy in ovarian cancer cells: involvement of Akt-mTOR-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. brieflands.com [brieflands.com]

- 16. This compound Reduces Proliferation and Enhances Apoptosis in Human Pancreatic Cancer Cells (PANC-1) | Anticancer Research [ar.iiarjournals.org]

Orlistat: A Comprehensive Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orlistat, a potent inhibitor of gastric and pancreatic lipases, is a widely utilized therapeutic agent in the management of obesity. This technical guide provides an in-depth exploration of the chemical structure and physicochemical properties of this compound. It details its mechanism of action, presents key quantitative data in a structured format, and outlines comprehensive experimental protocols for its analysis. This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and related fields.

Chemical Structure and Identity

This compound is a synthetic derivative of lipstatin, a natural product isolated from the bacterium Streptomyces toxytricini.[1] Its chemical structure is characterized by a β-lactone ring, which is crucial for its pharmacological activity, and a long lipophilic side chain that facilitates its interaction with the active site of lipases.

IUPAC Name: [(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate[2]

Synonyms: Tetrahydrolipstatin, Xenical, Alli[3]

Chemical Formula: C₂₉H₅₃NO₅[4]

Molecular Weight: 495.73 g/mol [4]

CAS Number: 96829-58-2[4]

Stereochemistry: this compound is a single diastereomeric molecule with four chiral centers.[5] Its specific stereoconfiguration is essential for its potent and selective inhibition of lipases.

Physicochemical Properties

The physicochemical properties of this compound are critical to its formulation, delivery, and mechanism of action. As a highly lipophilic and practically insoluble molecule in aqueous solutions, its formulation presents unique challenges and opportunities for drug delivery systems. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Melting Point | 43-52 °C (Polymorphic forms exist) | [6][7][8] |

| logP (Octanol-Water Partition Coefficient) | 8.107 (cLogP) | [3] |

| Solubility | ||

| Water | 0.001 g/mL (practically insoluble) | |

| Ethanol | 1.300 g/mL (freely soluble) | |

| Methanol | 1.500 g/mL (very soluble) | |

| Chloroform | 0.750 g/mL (freely soluble) | |

| Acetone | 0.750 g/mL | |

| pKa | No pKa within the physiological pH range | [5] |

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting gastric and pancreatic lipases, enzymes responsible for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[1] The mechanism is a targeted and localized action within the gastrointestinal lumen.

The core of this compound's inhibitory activity lies in the covalent modification of the active site of these lipases. The β-lactone ring of this compound undergoes nucleophilic attack by a critical serine residue within the catalytic triad of the lipase. This reaction forms a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme. This prevents the lipase from binding to its natural triglyceride substrate, thereby blocking the digestion and subsequent absorption of dietary fats.

Figure 1: Mechanism of Action of this compound.

Experimental Protocols

Pancreatic Lipase Inhibition Assay

This protocol details a colorimetric in vitro assay to determine the inhibitory activity of this compound against porcine pancreatic lipase (PPL).

Materials and Reagents:

-

Porcine Pancreatic Lipase (PPL)

-

p-Nitrophenyl Butyrate (pNPB)

-

Tris-HCl buffer (pH 8.0)

-

Acetonitrile

-

This compound (as a positive control)

-

Test compound

-

DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Preparation of Reagents:

-

PPL Solution (1 mg/mL): Dissolve 10 mg of PPL in 10 mL of Tris-HCl buffer. This solution should be prepared fresh before use.[6]

-

pNPB Substrate Solution (10 mM): Dissolve 20.9 mg of p-nitrophenyl butyrate in 10 mL of acetonitrile.[6]

-

Test Compound and Control Solutions: Prepare stock solutions of the test compound and this compound in DMSO. Further dilute these stock solutions with Tris-HCl buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1%.[6]

-

-

Assay Protocol:

-

Add 20 µL of the test compound or control solution to the wells of a 96-well microplate.[6]

-

Add 160 µL of the PPL solution to each well.[6]

-

Incubate the microplate at 37°C for 15 minutes.[6]

-

Initiate the enzymatic reaction by adding 20 µL of the pNPB substrate solution to each well.[6]

-

Immediately measure the absorbance at 405 nm every minute for 20 minutes using a microplate reader at 37°C.[6]

-

-

Data Analysis:

-

Calculate the rate of reaction (the slope of the linear portion of the absorbance versus time curve) for each concentration of the test compound and the control.

-

The percentage of lipase inhibition can be calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of lipase activity).

-

Pharmacokinetic Analysis by LC-MS/MS

This protocol provides a representative method for the quantification of this compound in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (e.g., Agilent 1260 series HPLC with an API 3200 mass spectrometer).[4]

-

Reversed-phase C18 column (e.g., Phenomenex-C18, 2.1 mm × 50 mm, 5 µm).[4]

-

This compound analytical standard.

-

This compound-D5 (or other suitable internal standard - IS).

-

HPLC-grade methanol, acetonitrile, and formic acid.

-

Ethyl acetate.

-

Blank plasma.

-

Centrifuge.

-

Vortex mixer.

-

Lyophilizer (optional).

Procedure:

-

Preparation of Standard and Quality Control (QC) Samples:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.

-

Prepare working standard solutions by serial dilution of the stock solution.

-

Spike blank plasma with the working standard solutions to create calibration standards at various concentrations (e.g., ranging from 1.2 to 392.0 ng/mL).[4]

-

Prepare QC samples at low, medium, and high concentrations in a similar manner.

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 250 µL of plasma sample (or standard/QC), add 100 µL of the internal standard solution (e.g., 1 µg/mL this compound-D5).[4]

-

Vortex the mixture for 2 minutes.[4]

-

Add 5.0 mL of ethyl acetate and vortex for an additional 2 minutes to extract this compound and the IS.

-

Centrifuge the samples at 4,500 rpm for 30 minutes.[4]

-

Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen or using a lyophilizer.

-

Reconstitute the dried residue in 250 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions (Positive Electrospray Ionization - ESI+):

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.

-

Use the calibration curve to determine the concentration of this compound in the unknown plasma samples.

-

Figure 2: Experimental Workflow for Pharmacokinetic Analysis.

Conclusion

This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and analytical methodologies for this compound. The information presented, including the structured data tables and detailed experimental protocols, is intended to be a valuable resource for scientists and researchers in the field of drug development and obesity research. A thorough understanding of these fundamental characteristics is essential for the continued development of novel formulations and therapeutic applications of this compound and related compounds.

References

- 1. impactfactor.org [impactfactor.org]

- 2. turkjps.org [turkjps.org]

- 3. japsonline.com [japsonline.com]

- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. japsonline.com [japsonline.com]

- 7. Pharmacodynamic testing and new validated HPLC method to assess the interchangeability between multi-source this compound capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Orlistat's Effect on Gut Microbiota Composition: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth examination of the effects of orlistat, a pancreatic and gastric lipase inhibitor, on the composition and function of the gut microbiota. It synthesizes findings from key preclinical and clinical studies, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to elucidate the interplay between this compound, the gut microbiome, and host metabolism.

Introduction

This compound is a widely used anti-obesity therapeutic that acts locally in the gastrointestinal tract. Its primary mechanism involves the covalent inhibition of gastric and pancreatic lipases, which prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[1] This inhibition reduces dietary fat absorption by approximately 30%.[2][3] While its primary mode of action is well-understood, emerging evidence indicates that this compound's therapeutic effects may extend beyond simple fat malabsorption, involving significant modulation of the gut microbiota.[2][4]

The gut microbiota is a complex ecosystem that plays a critical role in host metabolism, including energy harvesting, immune system development, and production of bioactive metabolites.[5] Dysbiosis, or an imbalance in this microbial community, has been strongly associated with obesity.[6] A common feature in obesity-related dysbiosis is an altered ratio of the two dominant phyla, Firmicutes and Bacteroidetes.[6] By altering the nutrient landscape of the colon—specifically by increasing the concentration of undigested triglycerides—this compound imposes a selective pressure on the gut microbiota, leading to significant shifts in its composition and metabolic output. This guide details these changes and their potential implications for host health.

Experimental Protocols and Methodologies

The majority of studies investigating this compound's impact on gut microbiota have utilized high-fat diet (HFD)-induced obese mouse models. The following protocols are representative of the methodologies employed in this research.

Animal Models and Study Design

A common experimental workflow involves inducing obesity in mice before administering this compound. This allows researchers to study the drug's effects in a clinically relevant context of pre-existing obesity and dysbiosis.

Table 1: Summary of Key Preclinical Experimental Designs

| Parameter | Study: Ke et al. (2020)[2][3] | Study: Jin et al. (2022)[7] | Study: Liu et al. (2025)[4] |

| Animal Model | Male C57BL/6J mice | Male C57BL/6J mice | Male C57BL/6J mice |

| Diet Groups | Normal Chow (NCD), High-Fat Diet (HFD, 60% fat) | Normal Chow (NCD), High-Fat Diet (HFD) | Normal Chow (ND), High-Fat Diet (HFD) |

| This compound Group | HFD + this compound (HFD+ORL) | HFD + this compound (HFD+ORL) | HFD + this compound (ORL) |

| This compound Dosage | Not specified in abstract, but intervention was for 3 months | 60 mg/kg/day | Not specified in abstract |

| Intervention Duration | HFD for 6 months, this compound for the final 3 months | HFD for 20 weeks, this compound from week 13 | Not specified in abstract |

| Key Analyses | 16S rRNA gene sequencing, Body Weight, Plasma Cholesterol, Glucose Tolerance | 16S rRNA gene sequencing, Body Weight, Serum Lipids, OGTT, Fecal SCFAs | 16S rRNA gene sequencing, Metabolic parameters, Fecal Microbiota Transplant |

Microbiota Analysis

-

DNA Extraction: Fecal samples are collected, and total microbial DNA is extracted using commercial kits.

-

16S rRNA Gene Sequencing: The hypervariable regions (e.g., V3-V4) of the 16S rRNA gene are amplified via PCR. The resulting amplicons are sequenced on platforms like Illumina MiSeq or HiSeq.[2]

-

Bioinformatic Analysis: Raw sequences are processed to filter out low-quality reads. Sequences are then clustered into Operational Taxonomic Units (OTUs) at a 97% similarity threshold. Taxonomic assignment is performed against databases such as Greengenes or SILVA.

-

Diversity Metrics:

-

Alpha diversity (within-sample diversity) is assessed using indices like Shannon, Simpson, Chao1, and Observed OTUs.[3][5][7]

-

Beta diversity (between-sample diversity) is evaluated using metrics like Bray-Curtis or weighted/unweighted UniFrac distances, often visualized with Principal Coordinate Analysis (PCoA) plots.[4][7]

-

-

Statistical Analysis: Linear discriminant analysis effect size (LEfSe) is used to identify differentially abundant taxa between groups.[4]

Impact on Gut Microbiota Composition

This compound treatment consistently alters the structure of the gut microbial community, affecting both diversity and the relative abundance of specific taxa.

Alpha and Beta Diversity

Studies in HFD-fed mice generally report that this compound administration leads to a significant reduction in alpha diversity, suggesting a less rich and even microbial community.[3][4][5][7] This effect may be due to the selective pressure of a high-triglyceride environment, which is not conducive to the growth of certain microbes.[7] PCoA plots of beta diversity consistently show a distinct clustering of the microbiota from this compound-treated animals, separating them from both NCD and HFD control groups.[4][7]

Table 2: this compound's Effect on Alpha Diversity Indices in HFD-Fed Mice

| Study | Shannon Index | Simpson Index | Richness (Observed OTUs/Chao1) |

| Gong et al. (2025) [5] | Decreased | Not specified | Decreased |

| Jin et al. (2022) [7] | Decreased significantly | Decreased significantly | Decreased significantly (Chao1, Observed_OTUs) |

| Ke et al. (2020) [2][3] | Decreased | Not specified | Decreased (Richness Index) |

| Liu et al. (2025) [4] | Decreased | Increased (not significant) | Not specified |

Changes at the Phylum and Genus Level

This compound induces significant and reproducible shifts in the relative abundance of major bacterial phyla. The most consistent findings across multiple studies are a decrease in Firmicutes and a significant increase in Verrucomicrobia.[4][7] The effect on the Firmicutes/Bacteroidetes (F/B) ratio, a widely cited marker for obesity-related dysbiosis, is variable. Some studies report a decrease in the F/B ratio with this compound treatment[2][8], while others note a decrease in both phyla.[2]

Table 3: Summary of this compound-Induced Changes in Relative Bacterial Abundance (HFD Mice)

| Taxon | Phylum | Direction of Change | Key Studies |

| Firmicutes | Firmicutes | ↓ (Decreased) | [2][3][7] |

| Bacteroidetes | Bacteroidetes | ↓ (Decreased) | [5] |

| Actinobacteria | Actinobacteria | ↑ (Increased) | [2][5] |

| Proteobacteria | Proteobacteria | ↑ (Increased) | [2][5][9] |

| Verrucomicrobia | Verrucomicrobia | ↑↑ (Strongly Increased) | [4][7] |

| Akkermansia | Verrucomicrobia | ↑↑ (Strongly Increased) | [4][7][10] |

| Alistipes | Bacteroidetes | ↓ (Decreased) | [7] |

| Desulfovibrio | Proteobacteria | ↓ (Decreased) | [7] |

| Helicobacter | Proteobacteria | ↑ (Increased) | [5] |

| Allobaculum | Firmicutes | ↑ (Increased) | [5] |

In a human study with Japanese individuals with obesity, 8 weeks of this compound treatment led to an increase in Bacteroidetes, a decrease in Firmicutes, and significantly higher levels of the genus Lactobacillus.[11]

Functional and Metabolic Consequences

The microbial shifts induced by this compound are not merely compositional; they correlate with significant changes in host metabolism and functional pathways of the microbiome.

Mechanistic Pathway

This compound's primary action creates a cascade of effects. By blocking fat digestion, it increases the flow of triglycerides to the colon. This altered gut environment directly reshapes the microbiota. The resulting microbial community has a different metabolic output (e.g., changes in Short-Chain Fatty Acids - SCFAs) and interacts differently with the host, influencing gut hormone production and systemic metabolism, ultimately contributing to improved metabolic health.

Host Metabolic Improvements

The alterations in gut microbiota are strongly correlated with beneficial metabolic outcomes:

-

Weight and Fat Reduction: this compound treatment significantly reduces body weight and visceral fat accumulation compared to HFD controls.[4][7]

-

Improved Glycemic Control: Studies report lower fasting plasma glucose (FPG) and improved glucose tolerance in this compound-treated mice.[2][5] This is potentially linked to the increase in Akkermansia, which is negatively correlated with fasting blood glucose.[4][10]

-

Gut Hormone Regulation: this compound administration has been shown to increase levels of glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP), hormones involved in appetite regulation and insulin secretion.[5]

-

Lipid Metabolism: The treatment leads to reductions in serum total cholesterol (TC) and high-density lipoprotein-cholesterol (HDL-C).[7]

Functional Pathway Enrichment

Bioinformatic analysis of the microbial metagenome reveals that this compound treatment enriches for genes involved in specific metabolic pathways. In HFD-fed mice, this compound was associated with an enrichment of pathways related to "lipid metabolism" and the "endocrine system".[2] Another study noted enrichment in "cell motility" and "neurodegenerative disease" pathways.[5] This suggests that the microbial community shaped by this compound is functionally distinct and may contribute more actively to lipid and hormone metabolism.

Conclusion

This compound exerts a profound influence on the gut microbiota, representing a key secondary mechanism that complements its primary function as a lipase inhibitor. The increased flux of undigested fat into the colon acts as a powerful selective agent, consistently reducing microbial diversity while promoting the growth of specific taxa, most notably Akkermansia within the Verrucomicrobia phylum, and altering the abundance of Firmicutes, Proteobacteria, and Actinobacteria. These compositional changes are linked to functional shifts in microbial metabolic pathways and are strongly correlated with improvements in host metabolic health, including weight loss, enhanced glycemic control, and favorable changes in gut hormone levels.

For drug development professionals, these findings highlight the gut microbiome as a critical factor to consider in the evaluation and development of metabolic therapies. The interplay between this compound and the microbiota suggests that the efficacy of such drugs could be influenced by an individual's baseline microbiome. Future research, including fecal microbiota transplantation studies, will further clarify the causal role of these microbial changes in mediating the therapeutic benefits of this compound.[4][10]

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. This compound-Induced Gut Microbiota Modification in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Frontiers | this compound ameliorates lipid dysmetabolism in high-fat diet-induced mice via gut microbiota modulation [frontiersin.org]

- 5. Evaluation of gut microbiota alterations following this compound administration in obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | this compound and ezetimibe could differently alleviate the high-fat diet-induced obesity phenotype by modulating the gut microbiota [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Distinctive Gut Microbiota in Patients with Overweight and Obesity with Dyslipidemia and its Responses to Long-term this compound and Ezetimibe Intervention: A Randomized Controlled Open-label Trial [frontiersin.org]

- 10. This compound ameliorates lipid dysmetabolism in high-fat diet-induced mice via gut microbiota modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Preclinical Pharmacology of Orlistat: A Technical Guide

Introduction

Orlistat, also known as tetrahydrolipstatin, is a potent and specific inhibitor of gastrointestinal lipases.[1][2] It is a saturated derivative of lipstatin, a natural product isolated from the bacterium Streptomyces toxytricini.[1][2][3] Developed as an anti-obesity therapeutic, this compound's primary function is to prevent the absorption of dietary fats, thereby reducing caloric intake.[2] Its action is primarily localized to the gastrointestinal (GI) tract, with minimal systemic absorption, which forms the basis of its safety profile.[4][5] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, pharmacodynamics, pharmacokinetics, and safety profile based on key in vitro and in vivo studies.

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting gastric and pancreatic lipases within the lumen of the stomach and small intestine.[2][5][6] These enzymes are crucial for the digestion of dietary fats, breaking down triglycerides into absorbable free fatty acids and monoglycerides.[1][3][7] this compound forms a stable, covalent bond with the serine residue at the active site of these lipases, rendering them inactive.[4][6][7] This irreversible inhibition prevents the hydrolysis of triglycerides.[1][3] As a result, undigested fats are not absorbed and are excreted in the feces, leading to a caloric deficit that can contribute to weight control.[1][5] At recommended therapeutic doses, this compound is estimated to inhibit the absorption of dietary fat by approximately 30%.[4][5]

References

- 1. This compound, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Direct Measurement of Lipase Inhibition by this compound Using a Dissolution Linked In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Interactions of Orlistat with Lipase Active Sites

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between Orlistat, a potent anti-obesity therapeutic, and the active sites of gastric and pancreatic lipases. It details the mechanism of inhibition, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core processes involved.

Core Mechanism: Covalent Inhibition of Lipase

This compound functions as a potent, specific, and long-acting inhibitor of gastric and pancreatic lipases.[1] Its mechanism is not one of simple competitive binding but of irreversible inactivation through the formation of a stable covalent bond with the enzyme.[2][3] The therapeutic activity of this compound is localized to the lumen of the stomach and upper small intestine.[1]

The key structural feature of this compound responsible for its inhibitory activity is the β-lactone ring, which acts as the central pharmacophore.[4] The active site of pancreatic lipase contains a catalytic triad of amino acids: Serine-152 (Ser152), Histidine-263 (His263), and Aspartic acid-176 (Asp176).[5] The inhibition process is initiated when the hydroxyl group of the active site serine residue (Ser152) performs a nucleophilic attack on the carbonyl carbon of this compound's β-lactone ring.[6][7] This attack leads to the opening of the strained four-membered ring and the formation of a stable, covalent acyl-enzyme intermediate.[4][7] This covalent modification renders the lipase inactive, as it is then unable to hydrolyze dietary triglycerides into absorbable free fatty acids and monoglycerides.[1][2] Cleavage or opening of the β-lactone ring prior to this interaction results in a complete loss of inhibitory activity.[4][8]

References

- 1. Slimfast | 120 mg | Capsule | স্লিমফাস্ট ১২০ মি.গ্রা. ক্যাপসুল | Healthcare Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 2. This compound, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Selection of this compound as a potential inhibitor for lipase from Candida species - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Orlistat: A Technical Guide to Lipstatin Biosynthesis and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the production of Orlistat (marketed as Xenical® and Alli®), a prominent anti-obesity therapeutic. The journey from microbial metabolite to synthesized drug is detailed through two core sections: the biosynthesis of its natural precursor, lipstatin, by Streptomyces toxytricini, and the subsequent chemical synthesis of this compound. This document offers comprehensive experimental protocols, quantitative data, and pathway visualizations to support research and development in this field.

Biosynthesis of Lipstatin

Lipstatin is a potent, naturally occurring inhibitor of pancreatic lipase, first isolated from the actinobacterium Streptomyces toxytricini.[1] It serves as the direct precursor for the semi-synthesis of this compound. The biosynthesis is a complex process involving a dedicated gene cluster and the strategic incorporation of fatty acid and amino acid precursors.

Genetic Blueprint: The Lipstatin (lst) Gene Cluster

The production of lipstatin is orchestrated by a six-gene operon, designated the lst cluster.[2] This cluster encodes the essential enzymatic machinery required to assemble the molecule from primary metabolites.

Table 1: Genes and Enzymes of the Lipstatin Biosynthetic Cluster

| Gene | Enzyme Product | Putative Function in Biosynthesis |

| lstA | β-ketoacyl-ACP synthase III (FabH) homolog | Involved in the Claisen condensation of fatty acid precursors to form the polyketide backbone.[2] |

| lstB | β-ketoacyl-ACP synthase III (FabH) homolog | Works in conjunction with LstA in the core condensation reaction.[2] |

| lstC | Acyl-CoA Synthetase | Activates the C8 precursor, octanoic acid, to octanoyl-CoA for entry into the pathway.[2] |

| lstD | 3β-hydroxysteroid dehydrogenase homolog | Catalyzes the reduction of a β-keto group, a critical step for the formation of the β-lactone ring.[2] |

| lstE | Nonribosomal Peptide Synthetase (NRPS) | Activates and incorporates the L-leucine moiety onto the polyketide backbone.[2] |

| lstF | Formyltransferase | Catalyzes the final N-formylation of the L-leucine residue.[2] |

The Biosynthetic Pathway

The assembly of lipstatin is a hybrid polyketide-nonribosomal peptide pathway. It begins with the Claisen condensation of two fatty acid-derived precursors: a C8 unit from octanoic acid and a C14 unit derived from the partial β-oxidation of linoleic acid.[2] Following the formation of the core β-lactone structure, the N-formyl-L-leucine side chain is attached.

Fermentation for Lipstatin Production

Optimizing fermentation conditions is critical for maximizing lipstatin yield. This involves careful selection of media components and the strategic feeding of precursors.

Table 2: Quantitative Data on Lipstatin Fermentation Yields

| Condition / Strain | Precursor(s) / Additive(s) | Yield | Reference |

| S. toxytricini (Wild Type) | Standard Medium | 1,700 - 1,800 mg/L | [3] |

| S. toxytricini CCM 7349 | Linoleic acid + L-Leucine feed | 3.0 - 3.2 g/kg broth | [4] |

| S. toxytricini zjut011 | Optimized L-leucine (45.72 mM) & Octanoic acid (31.2 mM) | ~4.2 g/L (shake flask) | [5] |

| S. toxytricini SRN 7 (mutant) | Basal Medium | 4.58 mg/g DCW | [6] |

| S. toxytricini SRN 7 (mutant) | + Linoleic/Oleic Acid (1:1.5) | 5.011 mg/g DCW | [6] |

| S. toxytricini SRN 7 (mutant) | + Linoleic/Oleic Acid + 1.5% L-Leucine | 5.765 mg/g DCW | [6] |

| S. toxytricini SRN 7 (mutant) | + Linoleic/Oleic Acid + 1.5% L-Leucine + 10% Soy Flour | 5.886 mg/g DCW | [6] |

| S. toxytricini | Fed-batch with Linoleic acid, L-Leucine, and Ammonium Sulphate | 4,773 mg/L | [7] |

Experimental Protocol: Fermentation and Extraction of Lipstatin

This protocol outlines a typical fed-batch fermentation and subsequent extraction process for lipstatin production.

1. Inoculum Preparation (Seed Culture):

-

Medium: Prepare a seed medium containing (per liter): 10 g soya bean flour, 5 g yeast extract, 10 g glycerol, and 2 g CaCO₃. Adjust pH to 7.2.[6]

-

Inoculation: Inoculate the sterilized medium with a spore suspension of S. toxytricini.

-

Incubation: Incubate at 28°C for 24-40 hours under aerobic conditions (e.g., 220 rpm in a shaker).[3][4]

2. Production Fermentation:

-

Medium: Prepare the production medium containing (per liter): 35 g soy flour, 22.5 g glycerol, 25 g soy oil, 15 g soy lecithin, and 0.5 g polypropylene glycol.[6] Adjust initial pH to ~7.0.

-

Inoculation: Inoculate the production fermenter with 5-10% (v/v) of the seed culture.[7]

-

Fermentation Conditions: Maintain temperature at 27-28°C. Control pH between 6.5 and 7.5.[3][7] Ensure adequate aeration (e.g., up to 1 vvm) and agitation (e.g., 330 rpm).[7]

-

Precursor Feeding: Begin continuous feeding of precursors approximately 20-34 hours post-inoculation, once initial growth is established.[4][7] A typical feed strategy involves a solution of L-Leucine (e.g., 8-10% w/v) and a separate feed of linoleic acid, maintaining the linoleic acid concentration in the broth below 1 g/L to avoid toxicity.[4]

-

Duration: Continue fermentation for 160-200 hours, monitoring lipstatin titer by HPLC.[4][7]

3. Extraction and Isolation:

-

Acidification: At the end of fermentation, acidify the broth to pH ~2.5 using sulfuric acid to protonate the lipstatin and aid extraction.[7]

-